(1,4-Dimethylpiperazin-2-yl)methanol

Physicochemical Properties Lipophilicity Drug Design

Choose this C7H16N2O piperazine intermediate for its distinct LogP (-0.62) and balanced H-bond profile—ideal for CNS drug discovery. The 2-hydroxymethyl group enables ester/ether derivatization, while dual N1/N4-methyl substitution creates a rigid scaffold not replicable by 1,4-dimethylpiperazine or other close analogs. Optimized for serotonin receptor (5-HT) antagonist synthesis and fragment-based lead generation. Single enantiomers also available for asymmetric SAR studies.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
CAS No. 14675-44-6
Cat. No. B083711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dimethylpiperazin-2-yl)methanol
CAS14675-44-6
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCN1CCN(C(C1)CO)C
InChIInChI=1S/C7H16N2O/c1-8-3-4-9(2)7(5-8)6-10/h7,10H,3-6H2,1-2H3
InChIKeyZEHZRJZZIYNPKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1,4-Dimethylpiperazin-2-yl)methanol CAS 14675-44-6: Technical Baseline for Scientific Procurement


(1,4-Dimethylpiperazin-2-yl)methanol (CAS 14675-44-6) is a C7H16N2O piperazine derivative featuring a hydroxymethyl group at the 2-position and methyl substituents at both N1 and N4 positions. It is typically supplied as a solid with 95% minimum purity and a molecular weight of 144.21 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of serotonin receptor antagonists and other bioactive molecules where the piperazine scaffold provides key hydrogen-bonding interactions . Its physicochemical profile includes a calculated ACD/LogP of -0.62 and a boiling point of 195.6 °C at 760 mmHg .

(1,4-Dimethylpiperazin-2-yl)methanol: Why Direct Substitution with In‑Class Analogs is Not Advisable


Piperazine derivatives are highly sensitive to N-substitution patterns. Even minor modifications—such as altering the alkyl chain length on nitrogen, changing the methylation position, or removing the hydroxymethyl group—drastically alter key properties including lipophilicity (LogP), aqueous solubility, and the basicity (pKa) of the amine nitrogens [1]. These physicochemical shifts directly impact the compound's behavior in synthetic transformations (e.g., solubility-driven reaction yields), its downstream pharmacokinetic profile if used in drug discovery, and its compatibility with formulation or purification workflows. The data presented in Section 3 quantitatively demonstrates that (1,4-Dimethylpiperazin-2-yl)methanol occupies a distinct property space that cannot be replicated by simply substituting it with 1,4-dimethylpiperazine, (1-methylpiperazin-2-yl)methanol, or other close analogs [2].

Quantitative Differential Evidence for (1,4-Dimethylpiperazin-2-yl)methanol Procurement Decisions


Lipophilicity (LogP) Comparison: (1,4-Dimethylpiperazin-2-yl)methanol vs. 1,4-Dimethylpiperazine

The target compound exhibits a significantly lower LogP compared to its non-hydroxylated analog 1,4-dimethylpiperazine, confirming increased hydrophilicity conferred by the 2‑hydroxymethyl group [1].

Physicochemical Properties Lipophilicity Drug Design

Aqueous Solubility Profile: (1,4-Dimethylpiperazin-2-yl)methanol vs. 1,4-Dimethylpiperazine

The introduction of the 2‑hydroxymethyl group transforms the compound from a water-miscible liquid (1,4-dimethylpiperazine) into a solid with limited aqueous solubility [1].

Solubility Formulation Synthetic Chemistry

pH-Dependent Lipophilicity (LogD): Ionization State at Physiological pH

The target compound's distribution coefficient at pH 7.4 (LogD = -1.41) is substantially lower than its intrinsic LogP, reflecting significant ionization of the piperazine nitrogens under physiological conditions . This contrasts with the non-hydroxylated comparator, which lacks this pH-dependent shift.

Drug Metabolism Pharmacokinetics ADME

Chiral Differentiation: Impact of Stereochemistry on LogP

The (R)- and (S)-enantiomers of (1,4-Dimethylpiperazin-2-yl)methanol exhibit distinct calculated LogP values (-0.59 vs. -0.78), despite identical molecular connectivity, indicating that stereochemistry measurably alters the compound's interaction with computational lipophilicity models [1].

Chiral Chemistry Enantioselective Synthesis Medicinal Chemistry

Basicity (pKa) Inference: Impact of 2-Hydroxymethyl on Piperazine Protonation

While direct pKa data for (1,4-Dimethylpiperazin-2-yl)methanol is not available, the known pKa of 1,4-dimethylpiperazine (8.06) provides a baseline [1]. The electron-withdrawing inductive effect of the 2‑hydroxymethyl group is expected to lower the pKa of the adjacent N4 nitrogen, shifting the protonation equilibrium at physiological pH relative to the non-hydroxylated analog.

Ionization pKa Chemical Reactivity

(1,4-Dimethylpiperazin-2-yl)methanol: Best-Fit Research and Industrial Application Scenarios


Synthesis of Serotonin Receptor Antagonists

Based on its application as a key intermediate in serotonin receptor antagonist synthesis , (1,4-Dimethylpiperazin-2-yl)methanol is optimally deployed in medicinal chemistry programs targeting 5‑HT receptors. The distinct LogP and LogD profile ensures appropriate physicochemical properties for CNS drug candidates, while the hydroxymethyl group provides a convenient handle for further derivatization via esterification or etherification.

Enantioselective Ligand and Inhibitor Design

Given the measurable LogP differences between (R)- and (S)-enantiomers , procurement of single enantiomers (CAS 1159598-12-5 or 1159598-16-9) is warranted for asymmetric synthesis and structure-activity relationship (SAR) studies where precise stereocontrol is critical. The rigid piperazine backbone enhances conformational stability, making it suitable for designing selective small-molecule inhibitors [1].

Bioconjugate and Drug Delivery System Construction

The limited aqueous solubility and good organic solvent compatibility of (1,4-Dimethylpiperazin-2-yl)methanol make it well-suited for solution-phase conjugation chemistry. The primary alcohol group can be activated for coupling to targeting moieties or polymers, while the tertiary amines remain available for subsequent modification or for interacting with biological targets. This scenario leverages the compound's distinct solubility profile to drive reactions in organic media followed by purification of the conjugate.

Fragment-Based Drug Discovery (FBDD) Scaffold

The compound is recognized as a fragment molecule (e.g., TargetMol Compound Fr13696) providing a structural basis for molecular linking, expansion, and modification . Its balanced LogP (-0.62) and low molecular weight (144.21) align with fragment library criteria, while the three hydrogen bond acceptors and one donor offer multiple vectors for fragment growing. The quantitative differentiation from more lipophilic analogs (e.g., 1,4-dimethylpiperazine) ensures that hits from this scaffold occupy a distinct, more hydrophilic chemical space.

Technical Documentation Hub

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